1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)-
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Overview
Description
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
The synthesis of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)- involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-1-oxo-N-(3-(4-phenyl-1-piperazinyl)propyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It acts as a ligand for certain receptors, modulating their activity. The pathways involved may include signal transduction cascades that lead to changes in cellular functions. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Tetrahydroharman: Known for its biological activity and structural similarity.
2-Methyl-1,2,3,4-tetrahydro-β-carboline: Another indole derivative with distinct chemical properties.
Properties
CAS No. |
184691-71-2 |
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Molecular Formula |
C25H29N5O2 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-oxo-N-[3-(4-phenylpiperazin-1-yl)propyl]-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxamide |
InChI |
InChI=1S/C25H29N5O2/c31-24(18-7-8-22-21(17-18)20-9-11-27-25(32)23(20)28-22)26-10-4-12-29-13-15-30(16-14-29)19-5-2-1-3-6-19/h1-3,5-8,17,28H,4,9-16H2,(H,26,31)(H,27,32) |
InChI Key |
NYWVACOXKGYZLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)NCCCN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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